4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid hydrochloride
Overview
Description
4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H10ClNO2S. It is known for its role as an intermediate in the synthesis of various pharmaceutical agents, particularly antithrombotic drugs such as clopidogrel. This compound is characterized by its unique bicyclic structure, which includes a thieno ring fused to a pyridine ring, making it a valuable building block in medicinal chemistry.
Mechanism of Action
Target of Action
It is known that this compound is used as an intermediate in the synthesis of various pharmaceuticals .
Mode of Action
As an intermediate, its role is primarily in the synthesis of other compounds, where it may interact with various targets depending on the specific synthesis process .
Biochemical Pathways
As an intermediate, its effects on biochemical pathways would largely depend on the final compound it is used to synthesize .
Pharmacokinetics
As an intermediate, these properties would be more relevant to the final compound it is used to synthesize .
Result of Action
As an intermediate, its effects would largely depend on the final compound it is used to synthesize .
Action Environment
It is known that this compound should be stored under inert gas at 2–8 °c .
Biochemical Analysis
Biochemical Properties
It is known that this compound is used in the synthesis of clopidogrel , suggesting that it may interact with enzymes, proteins, and other biomolecules involved in the biochemical reactions leading to the formation of clopidogrel.
Cellular Effects
Given its role as an intermediate in the synthesis of clopidogrel , it may influence cell function indirectly through the actions of clopidogrel. Clopidogrel is known to inhibit platelet aggregation, which could impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
As an intermediate in the synthesis of clopidogrel , it may exert its effects at the molecular level indirectly through the actions of clopidogrel. Clopidogrel is known to inhibit the binding of adenosine diphosphate (ADP) to its platelet receptor, thereby inhibiting platelet activation and aggregation.
Temporal Effects in Laboratory Settings
It is known that this compound is stable under normal temperatures and pressures . It should be stored under inert gas at 2–8 °C .
Metabolic Pathways
As an intermediate in the synthesis of clopidogrel , it may be involved in the metabolic pathways leading to the formation of clopidogrel.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions One common method includes the reaction of 2-aminothiophenol with acrylonitrile to form the thieno ring, followed by cyclization with a suitable aldehyde to form the pyridine ring
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely. The final product is typically purified through crystallization or chromatography to meet pharmaceutical-grade standards.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthesis.
Scientific Research Applications
4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Serves as an intermediate in the synthesis of antithrombotic drugs like clopidogrel, which are used to prevent blood clots.
Industry: Utilized in the production of pharmaceuticals and fine chemicals, contributing to the development of new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Clopidogrel: A widely used antithrombotic agent derived from this compound.
Prasugrel: Another antithrombotic drug with a similar mechanism of action but different pharmacokinetic properties.
Ticlopidine: An older antithrombotic agent with a similar structure but different safety profile.
Uniqueness
4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid hydrochloride is unique due to its specific bicyclic structure, which provides a versatile scaffold for the synthesis of various pharmacologically active compounds. Its ability to undergo diverse chemical reactions and its role as a key intermediate in the synthesis of important antithrombotic drugs highlight its significance in medicinal chemistry.
Properties
IUPAC Name |
4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S.ClH/c10-8(11)6-4-12-7-3-9-2-1-5(6)7;/h4,9H,1-3H2,(H,10,11);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRRULXVGYKGMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CS2)C(=O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1052520-71-4 | |
Record name | 4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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